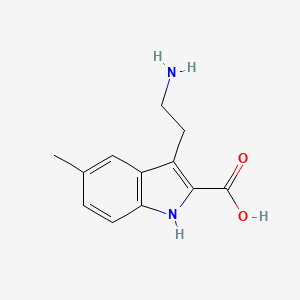
3-(2-Aminoethyl)-5-methyl-1H-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TRA is an organic compound with the following characteristics:
- Chemical Formula : C<sub>12</sub>H<sub>14</sub>N<sub>2</sub>O<sub>2</sub>
- Molecular Weight : Approximately 218.26 g/mol
- Structural Features : TRA contains an indole ring system, an aminoethyl side chain, and a carboxylic acid group.
Synthesis Analysis
The synthesis of TRA involves several steps, including the introduction of the aminoethyl group onto the indole ring. One possible synthetic route is through the condensation of an appropriate indole derivative with an aminoethylating agent. Further optimization and characterization are essential for efficient synthesis.
Molecular Structure Analysis
The molecular structure of TRA consists of:
- An indole ring (aromatic heterocycle) with a nitrogen atom.
- An aminoethyl side chain attached to the indole nitrogen.
- A carboxylic acid group at the C-2 position of the indole ring.
Chemical Reactions Analysis
TRA can participate in various chemical reactions, including:
- Acid-Base Reactions : The carboxylic acid group can donate or accept protons.
- Nucleophilic Substitution : The aminoethyl group can undergo substitution reactions.
- Oxidation/Reduction : TRA may be oxidized or reduced under appropriate conditions.
Physical And Chemical Properties Analysis
- Solubility : TRA is likely soluble in polar solvents due to its carboxylic acid and amino groups.
- Melting Point : Experimental determination is necessary.
- Stability : TRA stability depends on environmental factors (e.g., pH, temperature).
Wissenschaftliche Forschungsanwendungen
Novel Research Tools in Biochemistry
3-(2-Aminoethyl)-5-methyl-1H-indole-2-carboxylic acid and its derivatives are utilized as innovative research tools. For instance, aminoethyl-substituted indole-3-acetic acids are crucial for creating tagged and carrier-linked forms of indole-3-acetic acid. These derivatives facilitate the synthesis of conjugates with biochemical tags or biocompatible molecular probes, offering new avenues in biochemical research. Notably, such derivatives can be linked to proteins like bovine serum albumin and biotin, even without prior protection of their carboxyl groups, enhancing the scope of their applicability in biochemistry and molecular biology (Ilić et al., 2005).
Synthesis of Complex Molecular Structures
3-(2-Aminoethyl)-5-methyl-1H-indole-2-carboxylic acid plays a pivotal role in the synthesis of complex molecular structures. For example, it is instrumental in creating indole-benzimidazole derivatives, offering a versatile foundation for various synthetic pathways. These derivatives have significant implications in medicinal chemistry and drug design, providing foundational structures for potential therapeutic agents (Wang et al., 2016).
Molecular Docking and Drug Design
The compound's derivatives are essential in molecular docking studies, a computational approach used in drug design to predict the interaction between a molecule and a target protein. Such studies are crucial in understanding the biological activity of compounds and in designing molecules with desired biological properties (Reddy et al., 2022).
Safety And Hazards
- Toxicity : Assessing TRA toxicity is crucial for safe handling.
- Handling Precautions : Use appropriate protective equipment when working with TRA.
- Environmental Impact : Consider potential effects on the environment.
Zukünftige Richtungen
- Biological Studies : Investigate TRA’s interactions with receptors and its impact on neurotransmission.
- Synthetic Optimization : Refine synthetic methods for higher yields.
- Pharmacological Applications : Explore TRA’s potential therapeutic uses.
Eigenschaften
IUPAC Name |
3-(2-aminoethyl)-5-methyl-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-2-3-10-9(6-7)8(4-5-13)11(14-10)12(15)16/h2-3,6,14H,4-5,13H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLCAYJXMCPSMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCN)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)-5-methyl-1H-indole-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

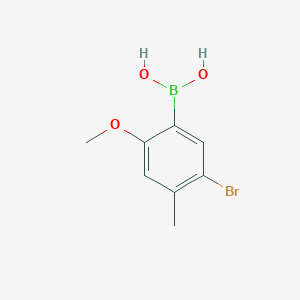
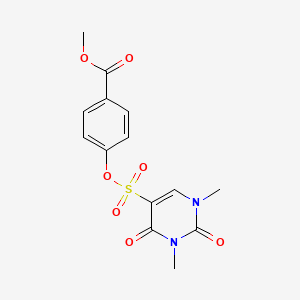
![N-1-naphthalenyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-urea](/img/structure/B2513753.png)
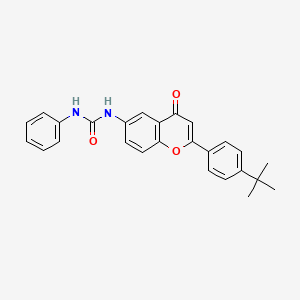
![2-((6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-cyclohexylacetamide](/img/structure/B2513756.png)
![N-cyano-4-fluoro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]aniline](/img/structure/B2513757.png)
![3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2513758.png)
![2-(2-fluorophenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2513759.png)
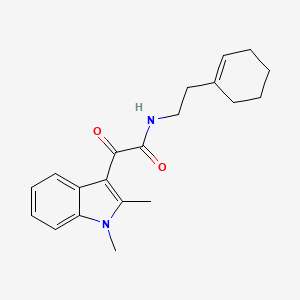
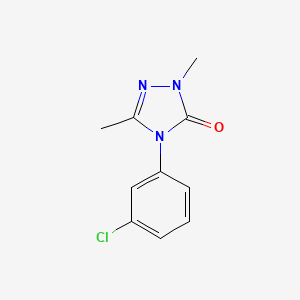
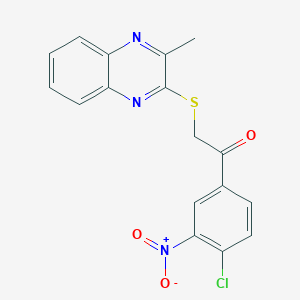
![5-((4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2513768.png)
![Ethyl 3-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2513769.png)
![N-(3,4-dimethoxyphenethyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)